molecular formula C13H21N5O2 B2877474 8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 923183-79-3

8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2877474
CAS RN: 923183-79-3
M. Wt: 279.344
InChI Key: RTUFZBGZFCSCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as IBU or Isobutylmethylxanthine, is a chemical compound that belongs to the xanthine family. It is a white crystalline powder that is commonly used in scientific research as a selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).

Scientific Research Applications

Targeted Kinase Inhibitors

MFCD08542483: has been explored for its potential as a targeted kinase inhibitor (TKI). Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer. By inhibiting specific kinases, this compound could potentially halt the progression of certain cancers. For instance, derivatives of this compound have shown promising results as multi-targeted kinase inhibitors and apoptosis inducers .

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process in maintaining the health of an organism by eliminating damaged or unnecessary cellsMFCD08542483 derivatives have been found to induce apoptosis in cancer cells, which could be beneficial in cancer treatment by selectively targeting and eliminating cancerous cells without affecting healthy ones .

Cell Cycle Arrest

The ability to arrest the cell cycle is another significant application of MFCD08542483 . By halting the cell cycle, this compound can prevent the proliferation of cancer cells, providing a window during which therapeutic interventions can be more effective. This mechanism has been observed in HepG2 cells, where the compound induced cell cycle arrest accompanied by an increase in proapoptotic proteins .

Anti-Cancer Activity

Research has shown that MFCD08542483 derivatives can exhibit anti-cancer activity. This includes inhibiting the proliferation of cancer cells, inducing apoptosis, and potentially reducing the migration and invasion of cancer cells. Such properties make it a valuable candidate for further development in cancer therapeutics .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The compound has been studied for its role in inhibiting the fibroblast growth factor receptor (FGFR), which is implicated in various types of tumors. FGFR inhibitors are an attractive strategy for cancer therapy, and MFCD08542483 derivatives have shown potent activities against FGFR1, 2, and 3, making them promising leads for drug development .

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with its target at the molecular level. MFCD08542483 has been used in molecular docking to predict its binding interactions with various enzymes. This helps in the rational design of drugs by predicting the compound’s behavior and its potential effectiveness as a therapeutic agent .

properties

IUPAC Name

3-methyl-8-(2-methylpropylamino)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-6-18-9-10(15-12(18)14-7-8(2)3)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUFZBGZFCSCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

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